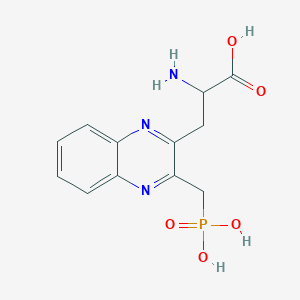
alpha-Amino-3-(phosphonomethyl)-2-quinoxalinepropanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Amino-3-(phosphonomethyl)-2-quinoxalinepropanoic acid is a complex organic compound known for its unique structure and significant applications in various scientific fields. This compound is characterized by the presence of an amino group, a phosphonomethyl group, and a quinoxaline ring, making it a versatile molecule in chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Amino-3-(phosphonomethyl)-2-quinoxalinepropanoic acid typically involves multi-step organic reactions. One common method includes the reaction of quinoxaline derivatives with phosphonomethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and precise control of reaction parameters to maximize yield and purity. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Amino-3-(phosphonomethyl)-2-quinoxalinepropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction can produce simpler amine derivatives.
Aplicaciones Científicas De Investigación
Alpha-Amino-3-(phosphonomethyl)-2-quinoxalinepropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of alpha-Amino-3-(phosphonomethyl)-2-quinoxalinepropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Alpha-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid: Known for its role as an agonist for AMPA receptors.
Alpha-Amino-3-phosphonomethyl-7-ethoxy-2-quinolinepropanoic acid: Another derivative with similar structural features but different functional groups.
Uniqueness
Alpha-Amino-3-(phosphonomethyl)-2-quinoxalinepropanoic acid is unique due to its specific combination of functional groups and the presence of a quinoxaline ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C12H14N3O5P |
|---|---|
Peso molecular |
311.23 g/mol |
Nombre IUPAC |
2-amino-3-[3-(phosphonomethyl)quinoxalin-2-yl]propanoic acid |
InChI |
InChI=1S/C12H14N3O5P/c13-7(12(16)17)5-10-11(6-21(18,19)20)15-9-4-2-1-3-8(9)14-10/h1-4,7H,5-6,13H2,(H,16,17)(H2,18,19,20) |
Clave InChI |
QKDTVZWQNXQUSK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(C(=N2)CP(=O)(O)O)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


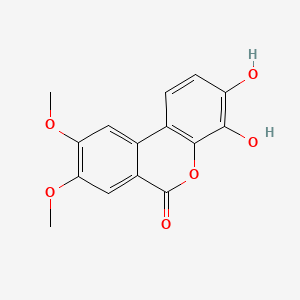
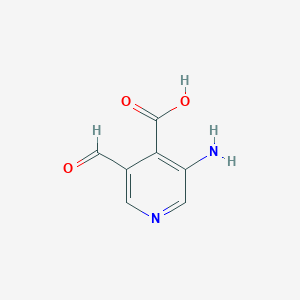
![1-[(1-Methylethyl)amino]cyclopentanemethanol](/img/structure/B13443374.png)
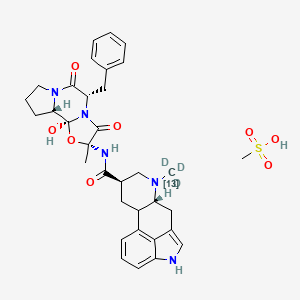
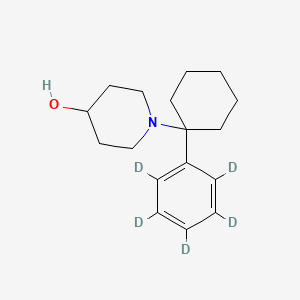

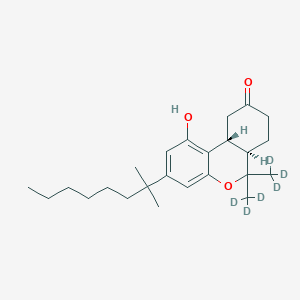
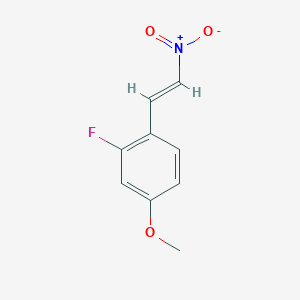
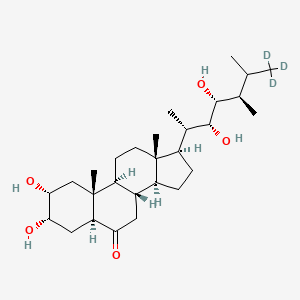
![5-[(3S,5S,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B13443391.png)

![(5-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13443422.png)
![8-Hydroxy-3-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B13443430.png)

